Notched Izod Impact Strength Retention After 10-Day Thermal Aging at 115 °C in Polyphenylene Ether/Polystyrene Resin: UV-2 vs. Unstabilized Control and Longer-Chain Formamidine Homologs
In a polyphenylene ether/high-impact polystyrene resin system, addition of 1 part of 2-ethyl-4-[(N-ethylanilino)methylideneamino]benzoate (Givsorb UV-2) preserved 66% of the initial notched Izod impact strength after 10 days of hot-air aging at 115 °C, compared to only 55% retention for the unstabilized control [1]. At 2 parts loading, retention increased to 73% [1]. When directly compared against two close structural analogs at equal 1-part loading under identical conditions, the N-pentoxycarbonylphenyl homolog retained 62% and the N-hexyl-N'-phenylformamidine homolog retained 60%, establishing that the ethyl-ester/ethyl-formamidine substitution pattern of the target compound yields the highest impact strength retention among the tested C₂–C₆ alkyl chain variants [1].
| Evidence Dimension | Notched Izod impact strength retention after thermal aging (115 °C, 10 days, hot air) |
|---|---|
| Target Compound Data | 1 part: 66% retention (17.0→11.2 kg·cm/cm); 2 parts: 73% retention (17.6→12.8 kg·cm/cm) |
| Comparator Or Baseline | Unstabilized control: 55% retention (18.8→10.3); N-pentoxycarbonylphenyl analog: 62% (18.1→11.2); N-hexyl-N'-phenylformamidine analog: 60% (20.2→12.1) |
| Quantified Difference | 11 percentage-point advantage vs. unstabilized control at 1 part; 4–6 percentage-point advantage vs. C₅ and C₆ formamidine homologs |
| Conditions | PPE/HIPS copolymer resin, injection molded at 280 °C max cylinder temperature, Izod test specimen 1/8-inch thickness, aged 115 °C/10 days per US Patent 4,663,376 |
Why This Matters
This is the only publicly available multi-homolog head-to-head dataset showing that the ethyl substitution pattern confers quantifiably superior retention of mechanical integrity under combined thermal and oxidative stress, directly informing stabilizer selection for PPE/PS engineering blends processed at high temperatures.
- [1] US Patent 4,663,376. Polyphenylene ether resin composition. Issued May 5, 1987. Example 1 and Comparative Example 1 (Table 1), Example 2 (Table 2), Example 3 (Table 3, N-pentoxycarbonylphenyl analog), Example 4 (Table 4, N-hexyl analog). View Source
